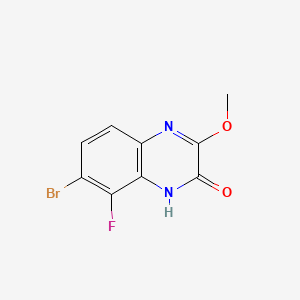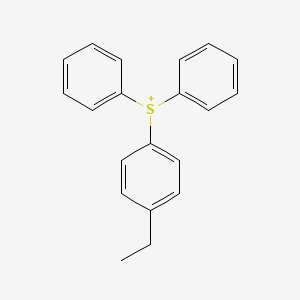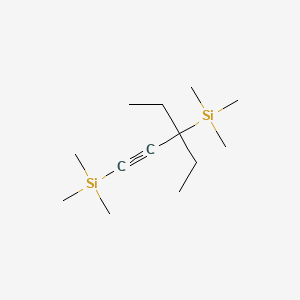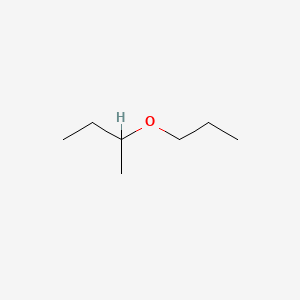
2-Propoxybutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a colorless liquid that belongs to the class of ethers, characterized by an oxygen atom connected to two alkyl or aryl groups. The structure of 2-Propoxybutane consists of a butane chain with a propoxy group attached to the second carbon atom .
准备方法
Synthetic Routes and Reaction Conditions: 2-Propoxybutane can be synthesized through the Williamson ether synthesis, which involves the reaction of a suitable alkoxide with a primary alkyl halide. In this case, the reaction between sodium propoxide and 2-bromobutane under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve the use of catalysts and optimized reaction conditions to enhance efficiency .
化学反应分析
Types of Reactions: 2-Propoxybutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
科学研究应用
2-Propoxybutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the study of biological membranes and lipid interactions.
Medicine: It is explored for its potential use in drug delivery systems.
作用机制
The mechanism of action of 2-Propoxybutane involves its interaction with molecular targets through its ether functional group. It can participate in hydrogen bonding and dipole-dipole interactions, influencing the behavior of other molecules in its vicinity. The pathways involved include its role as a solvent, facilitating the dissolution and reaction of other compounds .
相似化合物的比较
Diethyl ether: Another common ether with similar solvent properties.
Methyl tert-butyl ether: Used as a fuel additive and solvent.
Ethyl propyl ether: Similar structure but different alkyl groups.
Uniqueness: 2-Propoxybutane is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its boiling point, solubility, and reactivity differ from other ethers, making it suitable for specific applications .
属性
CAS 编号 |
61962-23-0 |
|---|---|
分子式 |
C7H16O |
分子量 |
116.20 g/mol |
IUPAC 名称 |
2-propoxybutane |
InChI |
InChI=1S/C7H16O/c1-4-6-8-7(3)5-2/h7H,4-6H2,1-3H3 |
InChI 键 |
NKCLBERXLKOMPK-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


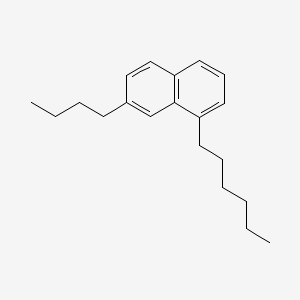
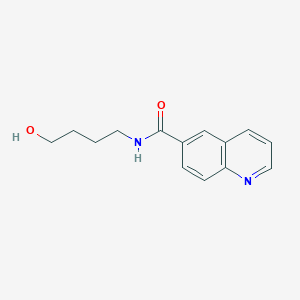
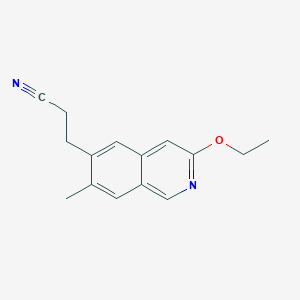
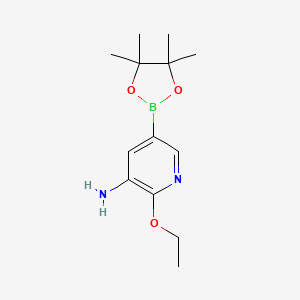

![Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)
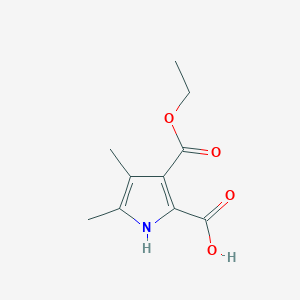
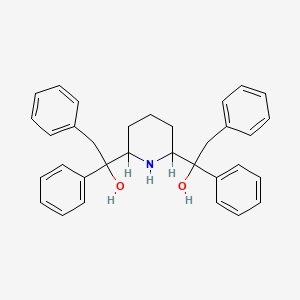

![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)
